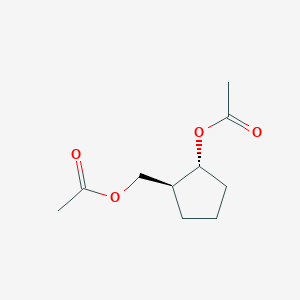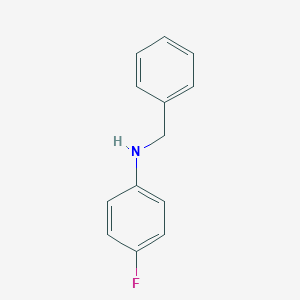
N-苄基-4-氟苯胺
概述
描述
N-benzyl-4-fluoroaniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a fluorine atom is substituted at the para position of the phenyl ring
科学研究应用
N-benzyl-4-fluoroaniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aniline derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: N-benzyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of N-benzyl-4-fluoroaniline may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium on carbon can facilitate the hydrogenation of intermediates, leading to the desired product .
化学反应分析
Types of Reactions: N-benzyl-4-fluoroaniline undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated in the presence of a palladium catalyst to remove the benzyl group, yielding 4-fluoroaniline.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas, and an appropriate solvent such as ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Hydrogenation: 4-fluoroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
作用机制
The mechanism of action of N-benzyl-4-fluoroaniline involves its interaction with various molecular targets. For example, in hydrogenation reactions, the compound undergoes catalytic hydrogenation where the palladium catalyst facilitates the addition of hydrogen atoms to the benzyl group, leading to its removal and the formation of 4-fluoroaniline . The Langmuir-Hinshelwood model can describe the kinetics of this reaction, where the adsorption of hydrogen and the substrate on the catalyst surface plays a crucial role .
相似化合物的比较
4-Fluoroaniline: A simpler analogue without the benzyl group, used as a precursor in various chemical syntheses.
N-benzyl-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, used in different chemical reactions and applications.
N-benzyl-4-methoxyaniline: Contains a methoxy group instead of fluorine, with different reactivity and applications.
Uniqueness: N-benzyl-4-fluoroaniline is unique due to the presence of both the benzyl and fluorine groups, which impart distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity in nucleophilic substitution reactions, while the benzyl group can be selectively removed through hydrogenation, providing versatility in synthetic applications.
属性
IUPAC Name |
N-benzyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGAUNYDBPMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the reaction products when N-benzyl-4-fluoroaniline is treated with a strong acid like sulfuric acid?
A: When N-benzyl-4-fluoroaniline reacts with 98% sulfuric acid, it undergoes a cyclization reaction, yielding two main products: a halogen-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepine and a halogen-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocine. The molar ratio of the dibenzo[b,e]azepine to the dibenzo[b,f]azocine is approximately 2:1. []
Q2: Can these reaction products be further modified?
A: Yes, both the dibenzo[b,e]azepine and dibenzo[b,f]azocine products can be further derivatized. The dibenzo[b,e]azepine can react to form an ethyl 13-ethyl-2-halogeno-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate. Meanwhile, acetylation of the dibenzo[b,f]azocine yields the corresponding N-acetyl derivative. These modifications highlight the versatility of N-benzyl-4-fluoroaniline as a starting material for synthesizing various complex heterocyclic compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
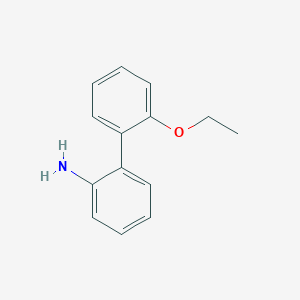
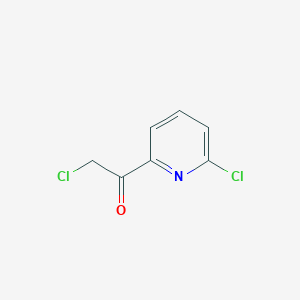
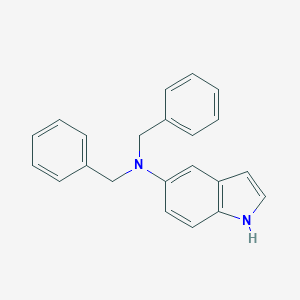
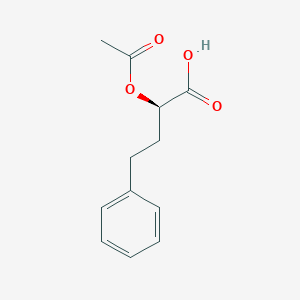
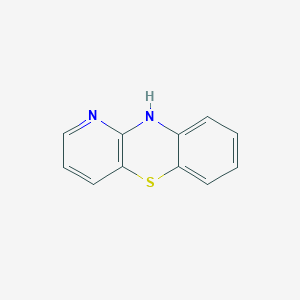

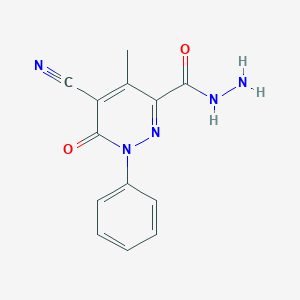
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)

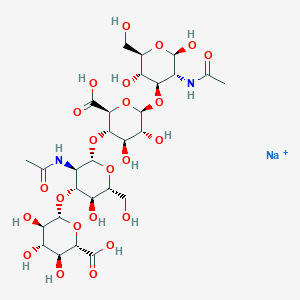

![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
